2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a thiophene ring, and multiple methoxy groups. These functional groups can have various effects on the properties of the compound, such as its reactivity, polarity, and stability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi bonds in the oxadiazole and thiophene rings. The methoxy groups may add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is generally quite stable but can participate in nucleophilic substitution reactions under certain conditions . The thiophene ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar oxadiazole ring and the nonpolar thiophene ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
- The current compound’s favorable properties make it suitable for NLO-related research and potential applications .
Tailoring for Specific Industrial Applications
Retro-Michael Reaction and Bioactive Potential: (Bonus):
properties
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-7-5-8-15(13-14)25(2)32(26,27)18-11-12-31-20(18)22-23-21(24-30-22)16-9-6-10-17(28-3)19(16)29-4/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMIOKYXOVLSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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